molecular formula C21H18N2O6S2 B11536166 Methyl 2-[({[2-oxo-2-(2-oxo-2-phenylethoxy)ethyl]sulfanyl}acetyl)amino]-1,3-benzothiazole-6-carboxylate

Methyl 2-[({[2-oxo-2-(2-oxo-2-phenylethoxy)ethyl]sulfanyl}acetyl)amino]-1,3-benzothiazole-6-carboxylate

Cat. No.: B11536166
M. Wt: 458.5 g/mol
InChI Key: ZZOOPUKAVKKTKA-UHFFFAOYSA-N
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Description

METHYL 2-(2-{[2-OXO-2-(2-OXO-2-PHENYLETHOXY)ETHYL]SULFANYL}ACETAMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development . This particular compound features a benzothiazole ring, which is a fused bicyclic structure containing both sulfur and nitrogen atoms, making it a heterocyclic compound.

Preparation Methods

The synthesis of METHYL 2-(2-{[2-OXO-2-(2-OXO-2-PHENYLETHOXY)ETHYL]SULFANYL}ACETAMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE typically involves multiple steps. One common synthetic route includes the reaction of benzothiazole derivatives with various acylating agents under controlled conditions . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzothiazole ring.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

METHYL 2-(2-{[2-OXO-2-(2-OXO-2-PHENYLETHOXY)ETHYL]SULFANYL}ACETAMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The benzothiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the active sites of enzymes. The compound may also interfere with cellular pathways, leading to apoptosis or cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives such as:

METHYL 2-(2-{[2-OXO-2-(2-OXO-2-PHENYLETHOXY)ETHYL]SULFANYL}ACETAMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other benzothiazole derivatives.

Properties

Molecular Formula

C21H18N2O6S2

Molecular Weight

458.5 g/mol

IUPAC Name

methyl 2-[[2-(2-oxo-2-phenacyloxyethyl)sulfanylacetyl]amino]-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C21H18N2O6S2/c1-28-20(27)14-7-8-15-17(9-14)31-21(22-15)23-18(25)11-30-12-19(26)29-10-16(24)13-5-3-2-4-6-13/h2-9H,10-12H2,1H3,(H,22,23,25)

InChI Key

ZZOOPUKAVKKTKA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CSCC(=O)OCC(=O)C3=CC=CC=C3

Origin of Product

United States

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